
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 3-methylpyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine.
Mechanism of Action
Target of Action
Ethyl 3-methyl-1H-pyrazole-5-carboxylate is a biochemical reagent . .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It is used as a synthetic intermediate in the preparation of other compounds .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, which could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .
Biological Activity
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 4027-57-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis, and potential applications, drawing from various research studies and findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 299.1 ± 20.0 °C
- Melting Point : 80-84 °C
- Flash Point : 134.7 ± 21.8 °C
These properties indicate its stability and potential for biological interactions.
Antifungal and Antibacterial Properties
Recent studies have highlighted the antifungal and antibacterial activities of this compound. For instance, in a comparative study, this compound exhibited significant antifungal activity against Fusarium species and demonstrated competitive inhibition against standard antifungal agents like cycloheximide .
The antibacterial efficacy was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing promising results in inhibiting bacterial growth, which could be attributed to its structural features enhancing membrane permeability .
Microorganism | Inhibition Zone (mm) | Control (Gentamicin) (mm) |
---|---|---|
E. coli | 16.1 | 32 |
S. aureus | Significant inhibition | Moderate |
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets, including receptors and enzymes:
- Receptor Interactions : It has been shown to interact with several receptors involved in inflammation and immune responses, such as the adrenergic receptor and cannabinoid receptor .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes that are crucial in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with ethyl chloroformate in a controlled environment to ensure high yield and purity. The following general synthetic route is proposed:
- Combine ethyl chloroformate with a suitable pyrazole derivative.
- Conduct the reaction under anhydrous conditions to prevent hydrolysis.
- Purify the resulting product through recrystallization or chromatography.
Study on Antifungal Activity
A study published in MDPI evaluated the antifungal properties of this compound against various fungal strains. The results indicated that this compound had a higher antifungal activity compared to traditional agents, suggesting its potential as a new therapeutic agent for fungal infections .
Study on Antibacterial Efficacy
Another research effort explored its antibacterial effects against multi-drug resistant strains of bacteria. The findings demonstrated that this compound could inhibit bacterial growth effectively, reinforcing its potential as an alternative treatment option .
Scientific Research Applications
Agricultural Chemistry
Role in Agrochemicals:
EMPC serves as an effective intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. It enhances crop protection and yield by providing targeted action against pests and diseases.
Case Study:
A study demonstrated that derivatives of EMPC exhibited potent antifungal activity against several plant pathogens, leading to improved crop health and productivity. The synthesis of these derivatives involved optimizing reaction conditions to maximize yield and efficacy in field trials .
Pharmaceutical Development
Potential Therapeutic Uses:
EMPC is employed in the design of novel pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Its structure allows for modifications that can enhance biological activity.
Research Findings:
Recent research highlighted the synthesis of EMPC analogs that showed promising results in preclinical models for pain management. These compounds were evaluated for their ability to inhibit specific inflammatory pathways, demonstrating a significant reduction in pain-related behaviors in animal models .
Material Science
Applications in Polymers:
In material science, EMPC is utilized in the formulation of specialty polymers and coatings. Its inclusion improves the durability and resistance of materials to environmental factors such as moisture and UV radiation.
Data Table: Properties of EMPC-Based Polymers
Property | Value |
---|---|
Tensile Strength | 50 MPa |
Elongation at Break | 200% |
UV Resistance | Excellent |
Moisture Barrier | High |
This table summarizes the mechanical properties of polymers developed using EMPC as a modifier, indicating its effectiveness in enhancing material performance.
Food Industry
Flavoring Agent:
EMPC acts as a flavoring agent or food additive, contributing to taste enhancement in various food products. Its application ensures improved sensory profiles, making it valuable in food formulation.
Case Study:
A comparative study on food products containing EMPC revealed that it significantly improved flavor intensity without adverse effects on safety or consumer acceptance. Sensory evaluation panels reported higher ratings for products with EMPC compared to controls .
Research Applications
Organic Synthesis Reagent:
In laboratory settings, EMPC is utilized as a reagent in organic synthesis. It facilitates the development of complex molecular structures for various scientific studies.
Analytical Techniques:
EMPC can be effectively separated and analyzed using high-performance liquid chromatography (HPLC) methods. A study outlined a reverse-phase HPLC method optimized for the separation of EMPC, demonstrating its utility in purity analysis and pharmacokinetics .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group in EMP-3C undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further derivatization.
This reaction is pivotal for synthesizing ligands such as bis(3-carboxy-5-methyl-1H-pyrazolyl)methane, which form stable Zn(II) and Cd(II) complexes .
Coordination Chemistry
EMP-3C acts as a precursor for polydentate ligands in coordination chemistry. Key applications include:
Metal Complex Formation
Metal Ion | Ligand | Application | Reference |
---|---|---|---|
Zn(II) | Bis(3-carboxy-5-methylpyrazolyl)methane | Catalysis, luminescent materials | |
Cd(II) | Dihydrobis(pyrazolyl)borate | Sensor development |
Electrophilic Substitution Reactions
The pyrazole ring undergoes regioselective electrophilic substitution, primarily at the 5-position, due to the electron-donating methyl group.
Aryl Substitution
- Hydrazine hydrate reacts with EMP-3C and substituted acetophenones to form 5-aryl derivatives (e.g., ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) .
- Conditions : Glacial acetic acid, 80°C, 6–8 hr.
- Yield : 70–87% .
Substituent | Anti-inflammatory Activity (IC₅₀) | Reference |
---|---|---|
3,4-Dimethoxy | 12.4 μM | |
2,3-Dimethoxy | 14.1 μM |
Nucleophilic Substitution and Transesterification
The ester group participates in nucleophilic reactions:
Amide Formation
- Reaction with primary amines (e.g., methylamine) in ethanol produces 5-methyl-1H-pyrazole-3-carboxamides .
- Conditions : RT, 24 hr.
- Yield : 65–78% .
Transesterification
Oxidation of the Methyl Group
- Strong oxidants (e.g., KMnO₄) oxidize the methyl group to a carboxylic acid, yielding 5-carboxy-1H-pyrazole-3-carboxylic acid derivatives .
Reduction of the Ester
Cycloaddition and Heterocycle Formation
EMP-3C participates in [3+2] cycloadditions with nitrile imines or diazo compounds to form fused pyrazole systems . For example:
- Reaction with 2-bromo-3,3,3-trifluoropropene (BTP) yields 5-trifluoromethylpyrazoles under catalyst-free conditions .
Biological Activity and Derivatives
Derivatives of EMP-3C exhibit notable pharmacological properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 5-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation of diethyl oxalate with acetone in the presence of sodium methoxide, followed by hydrazine hydrate treatment . Key parameters include:
- Solvent selection : Methanol or ethanol for hydrazinolysis to minimize side reactions.
- Temperature control : Room temperature for hydrazine addition to prevent decomposition of intermediates.
- Catalyst optimization : Sodium methoxide enhances nucleophilic attack during cyclization.
Yield improvements (>85%) are achieved by stoichiometric equivalence of hydrazine hydrate and rigorous pH monitoring during heterocyclicization . Purity is verified via thin-layer chromatography (TLC) and chromatographic mass spectrometry .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- 1H NMR spectroscopy : Peaks at δ 3.8–4.2 ppm (ethyl ester protons) and δ 2.3–2.5 ppm (methyl group) confirm substitution patterns .
- IR spectroscopy : Stretching bands at ~1720 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (N-H pyrazole) validate functional groups .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 56.9%, H: 6.4%, N: 16.1%) .
- Mass spectrometry : Molecular ion peaks at m/z ≈ 168 (M⁺) confirm the molecular formula .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Waste disposal : Collect organic waste in designated containers for incineration by licensed facilities .
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid aqueous drainage .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing this compound be addressed?
Methodological Answer: Regioselective functionalization at the pyrazole N1 or C4 positions requires:
- Electrophilic directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to direct alkylation/arylation to the C4 position .
- Metal-mediated catalysis : Use palladium catalysts for Suzuki-Miyaura coupling at the C5 methyl group while preserving ester functionality .
- Computational modeling : Employ density functional theory (DFT) to predict reactive sites based on frontier molecular orbitals .
Q. What computational tools are effective for predicting the bioactivity of derivatives of this compound?
Methodological Answer:
- PASS Online® : Predicts antiviral or antimicrobial activity by analyzing pharmacophore similarity to known bioactive scaffolds .
- Molecular docking (AutoDock Vina) : Simulate binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- ADMET prediction (SwissADME) : Assess pharmacokinetic properties, such as cytochrome P450 inhibition risk .
Q. How can crystallographic data resolve contradictions in spectral assignments for tautomeric forms of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SHELX) : Determines tautomeric dominance (1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles .
- Mercury CSD visualization : Compare experimental data with Cambridge Structural Database entries to identify common tautomeric motifs .
- Dynamic NMR studies : Detect tautomerization rates in solution by variable-temperature 1H NMR .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR to track esterification progress .
- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, solvent ratio) via response surface methodology .
- Quality control : Implement HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity across batches .
Q. How can researchers validate conflicting reports on the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C) under inert atmospheres .
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events correlated with ester group degradation .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via GC-MS .
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXQJAHRCGJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193259 | |
Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-57-0 | |
Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4027-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4027-57-0 | |
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Record name | 4027-57-0 | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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